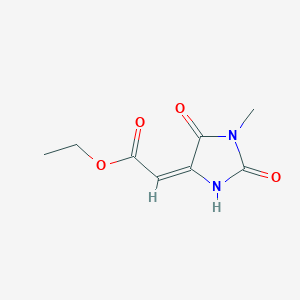

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Übersicht

Beschreibung

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate is a fascinating chemical compound with diverse applications in scientific research. It is known for its unique properties and potential for groundbreaking discoveries . The compound has the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced imidazolidinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include various substituted imidazolidinones, oxo derivatives, and reduced imidazolidinone compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate include:

- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

- Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

What sets this compound apart from similar compounds is its unique imidazolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biologische Aktivität

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS No. 712-92-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer effects, along with relevant case studies and research findings.

This compound is characterized by the molecular formula and a molecular weight of approximately 198.18 g/mol. The compound can be synthesized through the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide, which facilitates the formation of the imidazolidinone ring .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes, disrupt cellular processes, and modulate signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research involving various derivatives of imidazolidinones demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 3.91 mg/L, indicating potent antibacterial effects comparable to standard drugs like oxacillin and cefuroxime .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (mg/L) | Bacterial Strains Tested | Reference |

|---|---|---|---|

| Compound A | 3.91 | Staphylococcus aureus | |

| Compound B | 7.82 | Escherichia coli | |

| Compound C | 15.63 | Bacillus cereus |

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including hepatocytes (HepG2) and neuroblastoma (SH-SY5Y). The MTT assay results indicated a dose-dependent reduction in cell viability upon treatment with the compound, suggesting its potential as a chemotherapeutic agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound on HepG2 and SH-SY5Y cells using MTT assays. The results are summarized below:

Safety Profile and Toxicity

The safety profile of this compound has also been assessed in various studies. Preliminary evaluations indicated that at concentrations close to its MIC values, the compound exhibited low toxicity towards human embryonic kidney cells (HEK-293), highlighting its potential for therapeutic applications without significant adverse effects .

Eigenschaften

IUPAC Name |

ethyl (2E)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYWJEJGDFUXDW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639988 | |

| Record name | Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-92-5 | |

| Record name | Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.